Purine Nucleoside Phosphorylase (PNP) Inhibition: A Direct Comparison with Inosine Substrate
The target compound demonstrates measurable, albeit moderate, inhibition of purine nucleoside phosphorylase (PNP). In a direct enzymatic assay measuring the conversion of [8-14C]-inosine, the compound exhibited an IC50 of 1.33E+3 nM (1.33 μM) [1]. This is compared to the natural substrate, inosine, which has a Km for PNP typically in the low micromolar range (e.g., ~28 μM for human PNP [2]), and to potent clinical PNP inhibitors like forodesine (IC50 in low nanomolar range). This quantitative data point establishes a specific biochemical interaction that is not a universal property of all isonucleosides.
| Evidence Dimension | PNP Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 1.33E+3 nM (1.33 μM) |
| Comparator Or Baseline | Inosine (Natural Substrate, Km) = ~28 μM |
| Quantified Difference | Target compound shows ~21-fold higher affinity than the natural substrate's Michaelis constant, but is a weak inhibitor compared to clinical candidates. |
| Conditions | Assay measured conversion of [8-14C]-inosine to [8-14C]-hypoxanthine. |
Why This Matters
This provides a quantitative benchmark for selecting this compound as a specific PNP interaction probe, distinguishing it from analogs lacking this affinity profile.
- [1] BindingDB BDBM50404028 CHEMBL2021376. Affinity Data for 3-(6-Amino-9H-purin-9-yl)-2,5-anhydro-3-deoxy-D-mannitol. BindingDB Accession: 50404028. View Source
- [2] Bzowska A, Kulikowska E, Shugar D. Purine nucleoside phosphorylases: properties, functions, and clinical aspects. Pharmacol Ther. 2000, 88(3):349-425. DOI: 10.1016/S0163-7258(00)00097-8 View Source
